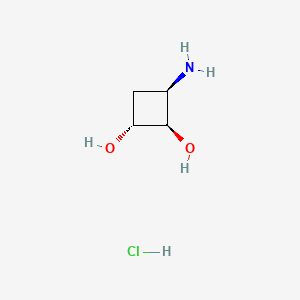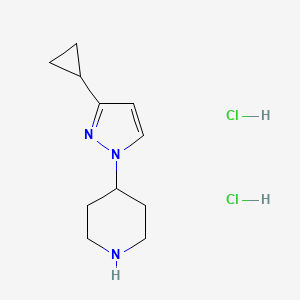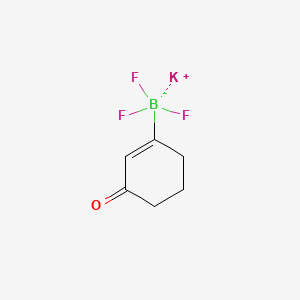
Potassium trifluoro(3-oxocyclohex-1-en-1-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide is a chemical compound with the molecular formula C6H9BF3KO. It is known for its unique structure, which includes a trifluoroborate group attached to a cyclohexenone ring. This compound is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide typically involves the reaction of a cyclohexenone derivative with a trifluoroborate salt. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the boranuide complex. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide may involve large-scale batch reactions. The process includes the careful control of reaction parameters and the use of high-purity starting materials to achieve consistent product quality. The compound is typically purified through crystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often altering the boranuide group.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide depend on the type of reaction and the reagents used. For example, oxidation may yield different boron-containing compounds, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The trifluoroborate group can form stable complexes with various biomolecules, altering their activity and function. The pathways involved in these interactions are the subject of ongoing research, with studies focusing on the compound’s potential to modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide: This compound has a similar trifluoroborate group but a different ring structure, leading to distinct reactivity and applications.
Potassium trifluoro(3-oxocyclohex-1-en-1-yl)borate: Similar in structure but lacks the boranuide group, resulting in different chemical properties.
Uniqueness
Potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide is unique due to its combination of a trifluoroborate group and a cyclohexenone ring. This structure imparts specific reactivity and stability, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H7BF3KO |
|---|---|
Molekulargewicht |
202.03 g/mol |
IUPAC-Name |
potassium;trifluoro-(3-oxocyclohexen-1-yl)boranuide |
InChI |
InChI=1S/C6H7BF3O.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h4H,1-3H2;/q-1;+1 |
InChI-Schlüssel |
ADPBSSIZNRWVFO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=O)CCC1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


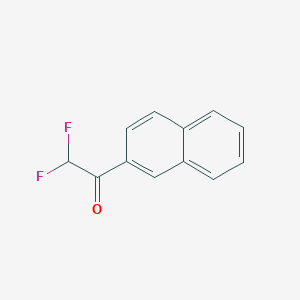
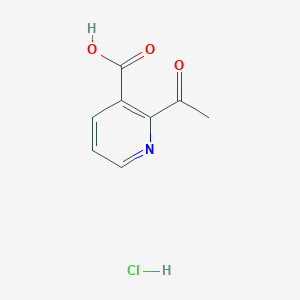
![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)
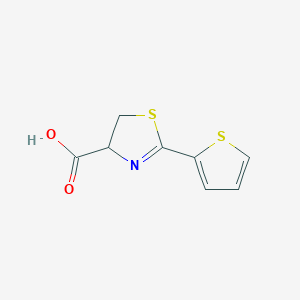
![n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
![5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13460120.png)
![1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13460125.png)
![(2E)-1-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]but-2-ene-1,4-dione](/img/structure/B13460136.png)
![2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B13460149.png)
![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)
